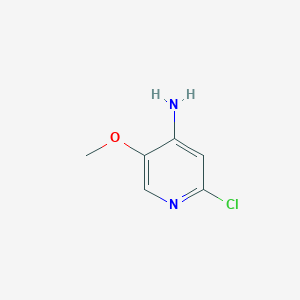

2-Chloro-5-methoxypyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBLGEXLMHNSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxypyridin-4-amine

Introduction: The Strategic Importance of 2-Chloro-5-methoxypyridin-4-amine in Medicinal Chemistry

This compound is a key heterocyclic building block in modern drug discovery and development. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amino group, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this important intermediate, offering field-proven insights into the rationale behind experimental choices and detailed protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary pathways, each with its own set of advantages and challenges:

-

Pathway 1: Nitration of a Pyridine N-oxide Followed by Reduction. This is a classic and often reliable approach for the introduction of an amino group at the 4-position of a pyridine ring.

-

Pathway 2: Selective Amination of a Dichloro Precursor. This strategy relies on the differential reactivity of the chlorine atoms in a di-substituted pyridine.

-

Pathway 3: Chlorination of a Pre-functionalized Aminopyridine. This approach involves the direct chlorination of a suitably substituted aminopyridine.

Pathway 1: Nitration of a Pyridine N-oxide and Subsequent Reduction

This pathway is arguably the most established and widely applicable method for the synthesis of 4-aminopyridines. The N-oxide functionality activates the pyridine ring for electrophilic nitration at the 4-position and can be subsequently removed during the reduction of the nitro group.

Mechanistic Rationale

The pyridine N-oxide is crucial as it overcomes the inherent electron deficiency of the pyridine ring, which would otherwise be highly resistant to electrophilic nitration. The N-oxide group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position. Following nitration, the nitro group is readily reduced to the corresponding amine, and the N-oxide is simultaneously reduced back to the pyridine.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via the N-oxide route.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methoxypyridine N-oxide

A detailed protocol for the N-oxidation of a similar substrate, 2-chloropyridine, involves using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

-

Dissolution: Dissolve 2-chloro-5-methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath and add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Chloro-5-methoxy-4-nitropyridine N-oxide

The nitration of pyridine N-oxides is typically achieved using a mixture of nitric and sulfuric acids.[1]

-

Acid Mixture Preparation: In a flask cooled in an ice-salt bath, cautiously add fuming nitric acid to concentrated sulfuric acid.

-

Addition of N-oxide: Slowly add the 2-chloro-5-methoxypyridine N-oxide (1.0 eq) to the cold acid mixture, maintaining the temperature below 10 °C.

-

Heating: After the addition is complete, heat the reaction mixture to 90-100 °C for 2-3 hours.

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain the desired product.

Step 3: Synthesis of this compound

The reduction of the nitro group and the N-oxide can be accomplished using various methods, including catalytic hydrogenation or metal-acid systems.[2]

-

Method A: Iron in Acetic Acid

-

Reaction Setup: To a solution of 2-chloro-5-methoxy-4-nitropyridine N-oxide (1.0 eq) in acetic acid, add iron powder (5.0 eq).

-

Heating: Heat the mixture to 80-90 °C for 2-4 hours.

-

Work-up: Cool the reaction, filter through celite, and neutralize the filtrate with a base (e.g., sodium hydroxide solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude product by recrystallization or column chromatography.

-

-

Method B: Catalytic Hydrogenation

-

Reaction Setup: Dissolve 2-chloro-5-methoxy-4-nitropyridine N-oxide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.

-

Pathway 2: Selective Amination of 2,4-Dichloro-5-methoxypyridine

This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.

Mechanistic Rationale

The electron-withdrawing nature of the ring nitrogen and the additional activation provided by the methoxy group facilitate SNAr. The 4-position is more activated towards nucleophilic attack than the 2-position. This regioselectivity can be exploited to introduce an amino group at the 4-position while retaining the chlorine at the 2-position. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation, often offering high yields and broad substrate scope.[3][4][5][6][7]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via selective amination.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyridine

This intermediate can be prepared from the corresponding dihydroxy derivative.[8][9][10]

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 2,4-dihydroxy-5-methoxypyridine (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heating: Heat the mixture to reflux for 3-5 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. The crude product can be purified by distillation or chromatography.

Step 2: Selective Amination of 2,4-Dichloro-5-methoxypyridine

A regioselective Buchwald-Hartwig amination can be employed here.[7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,4-dichloro-5-methoxypyridine (1.0 eq), a suitable amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq) in an anhydrous solvent (e.g., toluene or dioxane).

-

Heating: Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Deprotection (if using an ammonia surrogate): If benzophenone imine was used, the resulting imine is hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the primary amine.

-

Purification: Purify the final product by column chromatography.

Pathway 3: Direct Chlorination of 5-Methoxypyridin-4-amine

This pathway is conceptually the most straightforward, involving the direct introduction of a chlorine atom onto the pre-formed aminopyridine skeleton. However, controlling the regioselectivity of the chlorination can be challenging.

Mechanistic Rationale

The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 5-methoxypyridin-4-amine, the positions ortho to the amino group are the 3- and 5-positions. The methoxy group also influences the regioselectivity. Careful selection of the chlorinating agent and reaction conditions is necessary to achieve selective chlorination at the 2-position.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via direct chlorination.

Plausible Experimental Protocol

-

Reaction Setup: Dissolve 5-methoxypyridin-4-amine (1.0 eq) in a suitable solvent, such as acetonitrile or a chlorinated solvent.

-

Addition of Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: Stir the reaction mixture for a period of time, monitoring the progress by TLC.

-

Work-up: Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution if NCS is used).

-

Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The desired product would likely need to be separated from other chlorinated isomers by careful chromatography.

Quantitative Data Summary

| Pathway | Key Steps | Typical Reagents | Yield | Purity | Key Considerations |

| 1: N-Oxide Route | Oxidation, Nitration, Reduction | m-CPBA, HNO₃/H₂SO₄, Fe/AcOH | Good to Excellent | High | Multi-step but reliable and well-established. |

| 2: Selective Amination | Chlorination, Amination | POCl₃, Pd₂(dba)₃/Xantphos | Good | High | Requires careful control of amination conditions for regioselectivity. |

| 3: Direct Chlorination | Chlorination | NCS, SO₂Cl₂ | Variable | Potentially low | Potentially the shortest route, but regioselectivity is a major challenge. |

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through several distinct pathways. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The N-oxide pathway offers a robust and high-yielding approach, while the selective amination of a di-chloro precursor provides a modern and efficient alternative. Direct chlorination, although attractive in its simplicity, may suffer from a lack of regioselectivity.

Future research in this area may focus on the development of more efficient and greener catalytic systems for both the amination and chlorination steps, further enhancing the accessibility of this valuable building block for the pharmaceutical industry.

References

-

Buchwald–Hartwig amination - Wikipedia. (2023, November 28). Retrieved December 10, 2023, from [Link]

-

Synthesis of 2-chloro-4-nitropyridine-N oxide - PrepChem.com. (n.d.). Retrieved December 10, 2023, from [Link]

-

Sandmeyer reaction - Wikipedia. (2023, November 28). Retrieved December 10, 2023, from [Link]

-

Buchwald-Hartwig reaction - chemeurope.com. (n.d.). Retrieved December 10, 2023, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved December 10, 2023, from [Link]

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. (n.d.). Retrieved December 10, 2023, from [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved December 10, 2023, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 10, 2023, from [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved December 10, 2023, from [Link]

-

Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com. (n.d.). Retrieved December 10, 2023, from [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved December 10, 2023, from [Link]

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (n.d.).

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.).

-

Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2). Retrieved December 10, 2023, from [Link]

-

Sandmeyer Reaction - J&K Scientific LLC. (2025, February 8). Retrieved December 10, 2023, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved December 10, 2023, from [Link]

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.).

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. (n.d.).

-

4-CHLORO-5-METHOXYPYRIMIDIN-2-AMINE - LookChem. (n.d.). Retrieved December 10, 2023, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig_reaction [chemeurope.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 10. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxypyridin-4-amine

Introduction: 2-Chloro-5-methoxypyridin-4-amine (CAS No. 1227586-39-1) is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and compounds bearing chloro and methoxy substitutions are of significant interest for modulating electronic and steric properties to optimize biological activity and pharmacokinetic profiles. While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are relevant in the design of bioactive agents.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. A notable challenge in characterizing this compound is the limited availability of published experimental data. Therefore, this document adopts a dual approach: first, it consolidates all known identifiers and predicted data. Second, and more critically, it provides detailed, field-proven experimental protocols for determining these properties empirically. This serves as a practical manual for researchers, enabling them to perform a robust in-house characterization, a necessary step in any drug discovery or chemical development program.

Section 1: Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. For this compound, this involves a combination of spectroscopic and spectrometric techniques.

Core Compound Identifiers

A summary of the key identification parameters for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1227586-39-1 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [2][3] |

| Canonical SMILES | COC1=CN=C(Cl)C=C1N | [1] |

| InChI Key | LDBLGEXLMHNSJY-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Signatures for Structural Confirmation

While specific spectra for this compound are not publicly available, we can predict the expected signatures based on its structure and data from analogous pyridine derivatives.[4][5] These predictions are crucial for guiding the interpretation of experimentally acquired data.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. Due to the substitution pattern, we anticipate two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The electron-donating methoxy and amino groups and the electron-withdrawing chloro group will influence their chemical shifts. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm, and the amine protons will likely appear as a broad singlet.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal six distinct carbon signals. The carbons attached to heteroatoms (C2-Cl, C4-N, C5-O) will have characteristic chemical shifts influenced by electronegativity. The methoxy carbon will appear upfield (~55-60 ppm).

-

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the positive mode would be the protonated molecule [M+H]⁺. Given the molecular formula C₆H₇ClN₂O, the expected mass-to-charge ratio (m/z) would be approximately 159.03. A key feature would be the isotopic pattern characteristic of a chlorine-containing compound, with a prominent M+2 peak ([M+H+2]⁺ at ~m/z 161.03) that is approximately one-third the intensity of the M peak.[7]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-O stretching from the methoxy ether (~1250 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹), alongside characteristic aromatic C=C and C-N stretching frequencies.

Caption: Workflow for kinetic solubility determination.

Protocol for pKa Determination

The acid dissociation constant (pKa) defines the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding. [8] Principle: Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point. [9] Methodology (Potentiometric Titration):

-

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in deionized water or a water/co-solvent mixture to a known concentration (e.g., 1 mM).

-

Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl. [9] * Purge the solution with nitrogen to remove dissolved CO₂.

-

-

Titration:

-

As this compound is expected to be basic (due to the pyridine nitrogen and amino group), it will be titrated with a standardized acid (e.g., 0.1 M HCl).

-

Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25°C) with constant stirring.

-

Immerse the calibrated pH electrode.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the point where 50% of the base has been neutralized. This inflection point can be determined accurately by calculating the first or second derivative of the curve. [10]

-

Section 3: Safety, Handling, and Storage

Based on hazard information from suppliers for this compound, appropriate safety measures are mandatory. [1]

-

Hazard Identification: The compound is classified as harmful and an irritant. [1] * H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling. Work in a well-ventilated chemical fume hood. [11]* Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Section 4: Conclusion

This compound is a compound of interest due to its place within the valuable class of substituted pyridines. This guide has established its fundamental chemical identity while highlighting the current gap in publicly available, experimentally-derived physicochemical data. The true value for a research or drug development professional lies not just in knowing the data, but in being able to generate it reliably. The detailed protocols provided for determining melting point, solubility, and pKa serve as a robust framework for the empirical characterization of this and other novel small molecules. Adherence to these standardized methods is essential for generating the high-quality, reproducible data required to advance chemical and pharmaceutical research.

References

- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed December 31, 2025.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem. Accessed December 31, 2025.

- Appchem. This compound | 1227586-39-1. Appchem. Accessed December 31, 2025.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. Accessed December 31, 2025.

- Fluorochem. This compound. Fluorochem. Accessed December 31, 2025.

- Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem. Accessed December 31, 2025.

- ITQB. Physicochemical characterization of small drug molecules by capillary electrophoresis. ITQB. Accessed December 31, 2025.

- PubMed. In vitro solubility assays in drug discovery. PubMed. Accessed December 31, 2025.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Accessed December 31, 2025.

- University of Calgary. Melting point determination. University of Calgary. Accessed December 31, 2025.

- Scribd. Melting Point Determination Guide. Scribd. Accessed December 31, 2025.

- Laibo Chem. This compound. Laibo Chem. Accessed December 31, 2025.

- BLD Pharm. 1227586-39-1|this compound. BLD Pharm. Accessed December 31, 2025.

- Chemistry LibreTexts. 7.4: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Accessed December 31, 2025.

- Westlab Canada. Measuring the Melting Point. Westlab Canada. Accessed December 31, 2025.

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Accessed December 31, 2025.

- Sunway Pharm Ltd. This compound - CAS:1227586-39-1. Sunway Pharm Ltd. Accessed December 31, 2025.

- ResearchGate. Determination of the pKa values of some pyridine derivatives by computational methods.

- Sigma-Aldrich. Small Molecules Analysis & QC. Sigma-Aldrich. Accessed December 31, 2025.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Accessed December 31, 2025.

- MDPI. Analytical Methods for Physicochemical Characterization and Toxicity Assessment of Atmospheric Particulate Matter: A Review. MDPI. Accessed December 31, 2025.

- PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Accessed December 31, 2025.

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Accessed December 31, 2025.

- National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Accessed December 31, 2025.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Accessed December 31, 2025.

- Wikipedia. Analytical chemistry. Wikipedia. Accessed December 31, 2025.

- ResearchGate. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.

- National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Accessed December 31, 2025.

- ResearchGate. (PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.

- PubChem. 2-Chloro-5-methylpyridin-4-amine. PubChem. Accessed December 31, 2025.

- ChemScene. 4-Chloro-5-methoxypyridin-2-amine. ChemScene. Accessed December 31, 2025.

- Benchchem. Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of 4-Chloro-6,7-dimethoxyquinoline and Its Isomer. Benchchem. Accessed December 31, 2025.

- ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine.

- Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Accessed December 31, 2025.

- Chemsrc. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2. Chemsrc. Accessed December 31, 2025.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. appchemical.com [appchemical.com]

- 3. This compound - CAS:1227586-39-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

Navigating Isomeric Complexity: A Technical Guide to Substituted Chloropyridinamines

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and development, substituted pyridinamines are crucial building blocks for a vast array of biologically active molecules. Their utility stems from the versatile reactivity of the pyridine core, which is further tunable by the nature and position of its substituents. This guide addresses a specific query for "2-Chloro-5-methoxypyridin-4-amine." However, extensive database searches indicate that this particular substitution pattern is not a commonly cataloged chemical entity. It is highly probable that this name represents a conflation of two distinct, yet structurally related, and synthetically important isomers: 2-Chloro-5-methylpyridin-4-amine and 4-Chloro-5-methoxypyridin-2-amine .

This technical whitepaper provides a comprehensive overview of these two key isomers. By presenting their identification, synthesis, physicochemical properties, and applications, this guide aims to equip researchers with the necessary information to select the appropriate building block for their synthetic campaigns and to understand the critical nuances that differentiate these valuable compounds.

Section 1: 2-Chloro-5-methylpyridin-4-amine

This isomer is a well-documented intermediate, most notably in the synthesis of advanced pharmaceutical agents.

Core Identification

-

Compound Name: 2-Chloro-5-methylpyridin-4-amine

-

Synonyms: 4-Amino-2-chloro-5-methylpyridine, 2-chloro-5-methyl-4-pyridinamine[8][9]

Structure

Caption: Chemical structure of 2-Chloro-5-methylpyridin-4-amine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Chloro-5-methylpyridin-4-amine.

| Property | Value | Source |

| Physical Form | Solid | [5] |

| Boiling Point | 310.1 ± 37.0 °C at 760 mmHg | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Storage | 2-8°C, inert atmosphere, protect from light | [1][5] |

Synthesis and Mechanism

A robust and high-yield synthesis for 2-Chloro-5-methylpyridin-4-amine involves the catalytic hydrogenation of its nitro precursor. This transformation is a cornerstone for accessing this valuable intermediate.

Reaction Scheme:

Caption: Synthetic workflow for 2-Chloro-5-methylpyridin-4-amine.

Detailed Experimental Protocol:

The following protocol is adapted from established literature procedures.[3]

-

Reactor Charging: Under an inert argon atmosphere, charge a glass pressure reactor with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium (1.0 eq).

-

Catalyst and Solvent Addition: Add a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) and ethanol.

-

Inerting: Seal the reactor and inert the system by pressurizing with argon (e.g., 3 bar) and venting, repeating this cycle three times.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 3 bar and maintain the reaction at 30°C for approximately 20 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC). A conversion of over 98% is typically achieved.[3]

-

Work-up:

-

Inert the reactor with argon.

-

Filter the reaction mixture through a pad of kieselguhr to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product.

-

Causality and Trustworthiness: The choice of a platinum-molybdenum catalyst on a carbon support is crucial for the efficiency of this reaction. This bimetallic system often exhibits synergistic effects, enhancing the rate and selectivity of the hydrogenation of both the nitro group and the N-oxide functionality. The self-validating nature of this protocol lies in the high conversion rate (>98%), which can be readily monitored by HPLC, ensuring consistent and reliable production of the target compound.[3]

Applications in Drug Discovery

2-Chloro-5-methylpyridin-4-amine is a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist finerenone .[10][11] Finerenone is an important therapeutic agent for chronic kidney disease associated with type 2 diabetes. The synthesis involves the reaction of this aminopyridine intermediate in subsequent steps to construct the final complex structure of the drug.[10][11] The availability of a reliable synthetic route to this intermediate is therefore of high commercial and therapeutic importance.

Section 2: 4-Chloro-5-methoxypyridin-2-amine

This isomer, while less documented in terms of specific synthetic applications in the provided results, is a commercially available building block with significant potential in medicinal chemistry.

Core Identification

-

Compound Name: 4-Chloro-5-methoxypyridin-2-amine

Structure

Caption: Chemical structure of 4-Chloro-5-methoxypyridin-2-amine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloro-5-methoxypyridin-2-amine.

| Property | Value | Source |

| Purity | ≥95% (Commercially available) | [17] |

| Storage | 4°C, protect from light | [17] |

Applications in Drug Discovery

While specific drug synthesis pathways involving 4-Chloro-5-methoxypyridin-2-amine were not detailed in the initial search results, its structure presents several handles for chemical modification. The 2-amino group can be a site for acylation, alkylation, or diazotization, while the 4-chloro substituent is susceptible to nucleophilic aromatic substitution. These features make it a versatile scaffold for building combinatorial libraries and exploring structure-activity relationships in drug discovery programs. Its commercial availability from multiple suppliers further enhances its utility as a readily accessible starting material.[12][13][17]

Section 3: Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling these compounds.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Seek medical attention.[7]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Conclusion

While the initially requested compound "this compound" is not readily identifiable, this guide provides a detailed technical overview of two closely related and synthetically valuable isomers: 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2) and 4-Chloro-5-methoxypyridin-2-amine (CAS 867131-26-8). Understanding the distinct structures, properties, and synthetic access to these molecules is paramount for their effective use in research and development. 2-Chloro-5-methylpyridin-4-amine stands out as a critical intermediate in the synthesis of finerenone, highlighting the real-world impact of these building blocks. Both compounds represent important tools in the arsenal of the medicinal chemist, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

Chemsrc. (n.d.). 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-2-chloro-5-methylpyridine. Retrieved from [Link]

-

Tetrahedron. (n.d.). 4-CHLORO-5-METHOXYPYRIDIN-2-AMINE. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 79055-62-2 | 2-Chloro-5-methylpyridin-4-amine | Chlorides | Ambeed.com [ambeed.com]

- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 4. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]

- 6. CAS 79055-62-2 | 3H32-5-BF | MDL MFCD11977435 | 2-Chloro-5-methylpyridin-4-amine | SynQuest Laboratories [synquestlabs.com]

- 7. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 8. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-2-chloro-5-methylpyridine - Amerigo Scientific [amerigoscientific.com]

- 10. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 11. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 12. 867131-26-8 | 4-Chloro-5-methoxypyridin-2-amine | Chlorides | Ambeed.com [ambeed.com]

- 13. 867131-26-8|4-Chloro-5-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]

- 14. 4-Chloro-5-Methoxypyridin-2-aMine | 867131-26-8 [chemicalbook.com]

- 15. 4-Chloro-5-methoxypyridin-2-amine - CAS:867131-26-8 - Sunway Pharm Ltd [3wpharm.com]

- 16. 867131-26-8 Cas No. | 4-Chloro-5-methoxypyridin-2-amine | Apollo [store.apolloscientific.co.uk]

- 17. chemscene.com [chemscene.com]

A Technical Guide to the Biological Activity of Substituted Aminopyridine Scaffolds in Drug Discovery

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, representing the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical analysis of the biological activities associated with substituted aminopyridine derivatives, with a particular focus on their prominent role in oncology. We will explore the causality behind synthetic strategies, dissect the mechanisms of action, primarily kinase inhibition, and analyze structure-activity relationships (SAR) that drive potency and selectivity. While referencing a broad class of aminopyridines, this paper will use the 2-Chloro-5-methoxypyridin-4-amine framework as a representative scaffold for discussing derivatization potential. Detailed experimental protocols and workflow visualizations are provided to equip researchers and drug development professionals with actionable insights for advancing their own discovery programs.

Part 1: The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the pyridine nucleus in pharmaceuticals is a testament to its versatile nature.[1] From a chemical standpoint, the nitrogen atom in the ring lowers the pKa, rendering it a weak base that is typically protonated at physiological pH. This feature enhances aqueous solubility and allows it to act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The aromatic system can participate in π-π stacking, while the ring positions offer multiple vectors for chemical modification, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

Several blockbuster drugs incorporate the pyridine moiety, underscoring its therapeutic significance. For instance, Sorafenib and Regorafenib, which are multi-kinase inhibitors used in cancer therapy, feature a pyridine ring connected to a urea linkage.[2] Similarly, Crizotinib, an ALK and ROS1 inhibitor, is built around a substituted aminopyridine core.[2] These examples validate the aminopyridine scaffold as a fertile ground for the development of potent and selective modulators of cellular signaling pathways. The specific scaffold, this compound, presents a synthetically attractive starting point with three key functional handles for derivatization: the amine group for amide or urea formation, the chloro group for nucleophilic substitution or cross-coupling reactions, and the pyridine nitrogen for potential alkylation.

Part 2: Synthesis Strategies for Functionalized Aminopyridine Derivatives

The generation of a diverse chemical library from a core scaffold is fundamental to identifying lead compounds. The synthetic route chosen must be robust, scalable, and amenable to the introduction of a wide array of functional groups.

Conceptual Synthesis Workflow

The synthesis of biologically active aminopyridine derivatives often follows a modular approach. This allows for the late-stage diversification of intermediates, maximizing the chemical space explored from a common precursor. A generalized workflow is depicted below.

Protocol: Chlorination of a Pyridone Intermediate

This protocol describes a key step in many pyridine syntheses: the conversion of a hydroxyl group to a chlorine atom, which then serves as a versatile handle for further reactions. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is standard in the field due to its efficacy.[3]

Objective: To convert a 2-pyridone intermediate to a 2-chloropyridine derivative.

Materials:

-

3-cyano-4-methyl-2-pyridone (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (10 parts)

-

Phosphorus pentachloride (PCl₅) (1 part, optional catalyst)

-

Round bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Ice water bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a clean, dry round bottom flask equipped with a stir bar and reflux condenser, add phosphorus oxychloride (POCl₃).

-

Addition of Starting Material: Slowly add the 3-cyano-4-methyl-2-pyridone to the stirred POCl₃. If used, add PCl₅ as a catalyst.

-

Heating: Heat the reaction mixture to reflux (approximately 115°C). The choice of this temperature is critical to provide sufficient activation energy for the chlorination reaction to proceed efficiently.

-

Monitoring: Maintain the reflux for approximately 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into an ice water bath under vigorous stirring to quench the excess POCl₃. This is a highly exothermic step and requires caution.

-

Isolation: The solid product, 2-chloro-3-cyano-4-methylpyridine, will precipitate from the aqueous mixture. Isolate the solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filtered solid with cold water to remove any residual acid and inorganic salts. Dry the product under vacuum to yield the final chlorinated pyridine.[3]

Part 3: Anticancer Activity: A Primary Therapeutic Target

A significant body of research has focused on the development of pyridine derivatives as anticancer agents.[2][4][5] These compounds often exert their effects by interfering with critical signaling pathways that drive tumor growth and survival.

Kinase Inhibition as a Key Mechanism of Action

Protein kinases are a class of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer. Many aminopyridine derivatives are designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. Key kinase targets for pyridine-based drugs include VEGFR-2, which is crucial for angiogenesis, and oncogenic drivers like Abl and c-Src.[2][6][7][8]

Structure-Activity Relationship (SAR) Insights

The potency of pyridine-based inhibitors is highly dependent on their substitution patterns. SAR studies are crucial for optimizing lead compounds. For example, in a series of novel pyridine-ureas, the nature of the substituent on the terminal phenyl ring of the urea moiety dramatically influenced anticancer activity against the MCF-7 breast cancer cell line.[2]

| Compound ID | R-Group on Terminal Phenyl Ring | IC₅₀ (µM) vs. MCF-7 (48h)[2] |

| 8e | 4-Chloro | 0.22 |

| 8n | 4-Trifluoromethyl | 1.88 |

| Doxorubicin | (Reference Drug) | 1.93 |

| Sorafenib | (Reference Drug) | 4.50 |

| 8g | 3,4-Dichloro | 2.12 |

| 8j | 4-Fluoro | 3.11 |

| 8m | 4-Nitro | 13.1 |

| 8f | 3-Chloro | >50 |

As the data illustrates, a 4-chloro substitution (compound 8e ) resulted in a compound that was significantly more potent than the reference drugs Doxorubicin and Sorafenib.[2] In contrast, moving the chloro to the 3-position (8f ) or introducing a nitro group (8m ) led to a dramatic loss of activity.[2] This highlights the high degree of structural and electronic specificity required for potent target engagement. The 4-chloro and 4-trifluoromethyl groups likely occupy a specific hydrophobic pocket in the kinase active site, enhancing binding affinity.

In Vitro Evaluation Protocols

The initial assessment of anticancer activity is performed using in vitro cytotoxicity assays. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

Objective: To determine the in vitro antiproliferative activity of test compounds against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at the optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours). This duration is chosen to allow for multiple cell doubling times, making the antiproliferative effects more apparent.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C. The TCA precipitates total cellular protein.

-

Staining: Discard the TCA and wash the plates five times with water. Add SRB solution to each well and incubate at room temperature for 10-30 minutes. The SRB dye binds electrostatically to the basic amino acids of the precipitated proteins.

-

Wash and Solubilize: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry. Add 10 mM Tris buffer to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at ~510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The substituted aminopyridine scaffold remains a highly valuable and versatile core in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, with a particularly profound impact in the field of oncology through potent kinase inhibition. As demonstrated, rational design guided by structure-activity relationship studies is paramount in transforming a basic scaffold into a highly potent and selective therapeutic agent. The synthetic tractability of cores like this compound allows for extensive chemical exploration. Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, enhancing pharmacokinetic properties for better oral bioavailability, and exploring novel mechanisms of action beyond kinase inhibition. The systematic application of the principles and protocols outlined in this guide will continue to fuel the discovery of the next generation of pyridine-based medicines.

References

- El-Damasy, A. K., et al. (2018).

- Faydalla, H. M., et al. (2016).

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.

-

Barlocco, D., et al. (2005). New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Aly, A. A., & Mohamed, Y. A. (2010). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

-

Hernández-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

-

Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science.

- Schneider, M. J. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-methoxypyridin-4-amine: A Versatile Scaffold in the Synthesis of Targeted Therapeutics

Abstract

2-Chloro-5-methoxypyridin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. While not possessing a direct pharmacological mechanism of action itself, its strategic arrangement of functional groups—a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine—renders it an exceptionally valuable intermediate for the synthesis of complex, biologically active molecules. This guide delves into the synthetic utility of this compound, showcasing its role in the construction of targeted therapeutics, with a particular focus on kinase inhibitors for oncology. We will explore the chemical logic behind its use, provide representative synthetic protocols, and detail the mechanisms of action of the final drug candidates derived from this versatile scaffold.

Part 1: Core Chemical Attributes and Synthetic Significance

This compound is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂O. Its structure is characterized by a pyridine ring functionalized at key positions, making it a versatile starting material for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | ChemScene |

| Molecular Weight | 158.59 g/mol | ChemScene[1] |

| CAS Number | 867131-26-8 | ChemScene |

| Appearance | Solid | N/A |

| IUPAC Name | 4-Chloro-5-methoxypyridin-2-amine | ChemScene[1] |

The true value of this compound lies in the strategic placement of its functional groups. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many cross-coupling methodologies used in drug discovery. The amine and methoxy groups act as powerful modulators of the ring's electronic properties and can serve as handles for further functionalization or as key pharmacophoric elements that interact with biological targets.[2][3]

Part 2: Synthetic Utility and Reaction Pathways

The utility of this compound as a synthetic intermediate is best illustrated by its application in building the core structures of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Many potent kinase inhibitors feature a heterocyclic core, for which this pyridine derivative is an ideal starting point.

A common synthetic strategy involves using the amine group of this compound to couple with another heterocyclic system, while the chloro group is subsequently displaced by another nucleophile to build out the final molecule.

General Synthetic Workflow

The following diagram illustrates a generalized workflow where the pyridine intermediate is incorporated into a larger molecule, typical in the synthesis of kinase inhibitors.

Caption: Generalized synthetic workflow for utilizing the intermediate.

Part 3: Case Study - Synthesis of a Dual Src/Abl Kinase Inhibitor

A prominent example of the application of a similar aminopyridine scaffold is in the synthesis of Dasatinib (BMS-354825), a potent oral dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5] While the exact starting material is a pyrimidine derivative, the chemical logic is directly transferable and highlights the utility of such chloro-amino-heterocyclic building blocks.

Mechanism of Action of the Final Product: Dasatinib

Dasatinib functions by targeting the ATP-binding site of the Abl and Src kinases. In CML, the BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. By inhibiting this kinase, Dasatinib blocks the downstream signaling pathways that lead to cell growth and survival, ultimately inducing apoptosis in cancer cells.[5][6]

Signaling Pathway Inhibition by Dasatinib

The diagram below illustrates the BCR-Abl signaling pathway and the point of intervention by a dual Src/Abl inhibitor like Dasatinib.

Caption: Inhibition of the BCR-Abl pathway by Dasatinib.

Representative Synthetic Protocol

The synthesis of complex kinase inhibitors often involves a multi-step process. A representative nucleophilic aromatic substitution (SNAr) reaction, a key step in many such syntheses, is detailed below. This protocol is illustrative of the type of reaction where this compound would be a critical reagent.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents & Setup:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve the chloro-pyridine intermediate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO or DMF).

-

Add the nucleophile (e.g., a substituted aniline or piperazine derivative, 1.1 eq).

-

Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq) to act as a proton scavenger.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80-120 °C. The optimal temperature is determined by monitoring the reaction progress.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

This reaction leverages the activated nature of the chloro-substituent on the pyridine ring, allowing for its displacement by a variety of nucleophiles to build molecular complexity.

Part 4: Broader Applications and Future Directions

The utility of chloro-methoxy-aminopyridine scaffolds is not limited to oncology. These intermediates are found in the synthesis of compounds targeting a wide range of diseases. For instance, similar structures are used to create inhibitors of VEGFR-2 for anti-angiogenic therapies and MAP4K4 inhibitors for inflammatory diseases.[7][8]

The continued exploration of novel chemical space in drug discovery ensures that versatile and functionalized building blocks like this compound will remain in high demand. Future work will likely involve using this and similar intermediates to synthesize next-generation covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues, further expanding their impact on human health.

References

- Vertex AI Search. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.

- ChemScene. (n.d.). 4-Chloro-5-methoxypyridin-2-amine.

- ResearchGate. (2004). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.

- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- PubMed Central. (n.d.). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.

- PubMed. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase.

Sources

- 1. chemscene.com [chemscene.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-5-methoxypyridin-4-amine: A Predictive Technical Guide

This document provides a detailed technical guide to the expected spectroscopic signature of 2-Chloro-5-methoxypyridin-4-amine (CAS: 1801748-35-1). In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic data. This predictive analysis serves as an essential reference for researchers in synthesis, drug discovery, and quality control, offering a robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several key functional groups and electronic environments that dictate its spectroscopic behavior. The pyridine ring, an electron-deficient aromatic system, is substituted with an electron-donating amine (-NH₂) group at the C4 position and an electron-donating methoxy (-OCH₃) group at the C5 position. Conversely, an electron-withdrawing chloro (-Cl) group is situated at the C2 position. This substitution pattern creates a unique electronic distribution, influencing the chemical shifts of the protons and carbons, the vibrational modes of the bonds, and the fragmentation patterns in mass spectrometry.

Key Structural Features:

-

Aromatic Core: A substituted pyridine ring.

-

Proton Environments: Two distinct aromatic protons (H-3 and H-6), one amine group (NH₂), and one methoxy group (OCH₃).

-

Carbon Environments: Six unique carbon atoms in the pyridine ring and one carbon in the methoxy group.

-

Key Functional Groups: Primary amine, methoxy ether, chloro-aromatic, and the pyridine nitrogen.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are for a standard analysis in a deuterated solvent like DMSO-d₆ or CDCl₃.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons.

-

Methoxy Protons (-OCH₃): This will appear as a sharp singlet, typically in the range of δ 3.8 - 4.0 ppm . The methoxy group is relatively shielded and does not couple with other protons.

-

Amine Protons (-NH₂): This signal will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration, but can be expected in the range of δ 4.5 - 6.0 ppm . This peak will disappear upon a D₂O shake, a key validation step.

-

Aromatic Proton (H-3): This proton is adjacent to the electron-withdrawing chloro group at C2 and the electron-donating amine at C4. It is expected to be a singlet and appear in the region of δ 6.5 - 6.8 ppm .

-

Aromatic Proton (H-6): This proton is adjacent to the pyridine nitrogen and the methoxy group at C5. It is expected to be a singlet and will be the most downfield of the aromatic protons, likely appearing around δ 7.8 - 8.0 ppm .

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.8 - 8.0 | Singlet (s) | 1H | H-6 | Deshielded by adjacent pyridine nitrogen. |

| 6.5 - 6.8 | Singlet (s) | 1H | H-3 | Influenced by adjacent chloro and amine groups. |

| 4.5 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons, broad signal. |

| 3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ | Standard chemical shift for an aryl methoxy group. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the six carbons of the pyridine ring and the single carbon of the methoxy group. The chemical shifts are influenced by the attached atoms and the overall electronic structure of the ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 155 - 160 | C-4 | Attached to the electron-donating amine group. |

| 150 - 155 | C-2 | Attached to the electronegative chlorine atom. |

| 145 - 150 | C-6 | Adjacent to the pyridine nitrogen, significantly deshielded. |

| 135 - 140 | C-5 | Attached to the electron-donating methoxy group. |

| 105 - 110 | C-3 | Shielded position in the substituted pyridine ring. |

| 55 - 60 | -OCH₃ | Typical range for a methoxy carbon. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

-

N-H Stretching: As a primary amine, two distinct stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[1] These are typically medium to weak in intensity and sharper than O-H bands.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹ . Aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹ .

-

N-H Bending: A characteristic scissoring vibration for primary amines occurs in the 1580-1650 cm⁻¹ region.[1]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C-Cl Stretching: A moderate to strong band for the C-Cl bond is expected in the 700-850 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (-OCH₃) |

| 1580 - 1650 | N-H Bend | Primary Amine |

| 1400 - 1600 | C=C / C=N Stretch | Aromatic Ring |

| 1200 - 1275 | C-O Asymmetric Stretch | Aryl Ether |

| 1000 - 1050 | C-O Symmetric Stretch | Aryl Ether |

| 700 - 850 | C-Cl Stretch | Chloro-Aromatic |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The compound has a molecular formula of C₆H₇ClN₂O. The nominal molecular weight is 158 g/mol . The key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1 .

-

Predicted Masses:

-

M⁺ (with ³⁵Cl): m/z ≈ 158.0

-

M+2 (with ³⁷Cl): m/z ≈ 160.0

-

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy ethers, leading to a fragment at m/z ≈ 143.

-

Loss of formaldehyde (CH₂O): Another possible fragmentation from the methoxy group, resulting in a fragment at m/z ≈ 128.

-

Loss of chlorine radical (•Cl): This would lead to a fragment at m/z ≈ 123.

-

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Assignment | Notes |

| 158 / 160 | [M]⁺ | Molecular Ion. Exhibits a ~3:1 isotopic ratio. |

| 143 / 145 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 128 / 130 | [M - CH₂O]⁺ | Loss of formaldehyde. |

| 123 | [M - Cl]⁺ | Loss of a chlorine radical. |

Standard Experimental Protocols

The following are self-validating, step-by-step protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak as an internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Validation (D₂O Shake): For the ¹H spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the -NH₂ signal validates its assignment.

Caption: NMR Spectroscopy Experimental Workflow.

IR Data Acquisition Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) via Fourier transformation.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry Data Acquisition Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Method Setup: Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer parameters (e.g., mass range, scan speed).

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Collect data for a sufficient duration to obtain a stable and representative averaged spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, its isotopic pattern, and any significant fragment ions.

Caption: Mass Spectrometry (ESI-MS) Experimental Workflow.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for this compound based on established chemical principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed blueprint for the structural confirmation of this compound. Researchers synthesizing or handling this molecule can use this guide as a benchmark for their experimental results, ensuring confident structural elucidation and quality assessment.

References

-

University of California, Davis. Infrared Spectroscopy Table.[Link]

-

Royal Society of Chemistry. Mass spectrometry.[Link]

Sources

Reactivity profile of 2-Chloro-5-methoxypyridin-4-amine

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-methoxypyridin-4-amine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric profile, dictated by the interplay between the pyridine nitrogen, a chloro leaving group, an electron-donating amine, and a methoxy substituent, offers a versatile platform for synthetic diversification. This guide provides a detailed analysis of the compound's reactivity, focusing on the principal pathways of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic application of this building block in the synthesis of complex molecules, thereby offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

Introduction: A Versatile Heterocyclic Scaffold

The pyridine core is a ubiquitous motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. This compound (CAS No. 1227586-39-1) emerges as a particularly valuable building block due to its strategic placement of four distinct functional and structural elements on this privileged core.[1]

-

The Pyridine Ring: The nitrogen atom profoundly influences the ring's electronics, creating an electron-deficient (π-deficient) system that activates adjacent positions for specific reaction types.

-

C2-Chloride: A versatile leaving group, it is the primary site for nucleophilic displacement and metal-catalyzed cross-coupling reactions.

-

C4-Amine: A strong electron-donating group that modulates the ring's reactivity and provides a handle for further derivatization (e.g., acylation, alkylation).

-

C5-Methoxy: An additional electron-donating group that influences the regioselectivity of reactions and can be a site for late-stage modification via ether cleavage.

This guide will dissect how these features collaboratively define the compound's reactivity, making it a cornerstone for constructing diverse molecular architectures. The prevalence of chloro-containing molecules in FDA-approved drugs underscores the importance of understanding and utilizing such building blocks in drug discovery pipelines.[2][3]

Physicochemical Properties & Data

A summary of the key properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1227586-39-1 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=CN=C(Cl)C=C1N | [1] |

| InChI Key | LDBLGEXLMHNSJY-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥97% | [1] |

| Physical State | Liquid (at room temperature) | [1] |

Core Reactivity Profile: A Mechanistic Examination